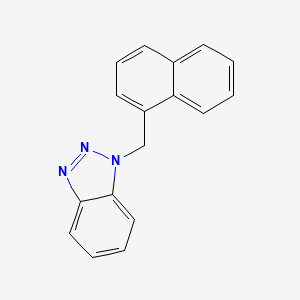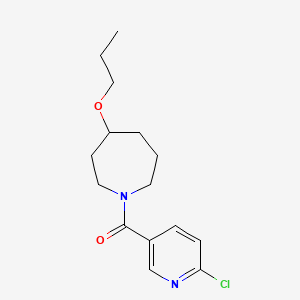![molecular formula C29H32N2O6S2 B2687703 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane CAS No. 447410-61-9](/img/structure/B2687703.png)
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane, also known as BED, is a synthetic compound that has been widely used in scientific research due to its unique properties. BED is a diazepane derivative that contains two naphthalene sulfonate groups, which provide it with high solubility in water and other polar solvents. BED has been shown to have several biochemical and physiological effects, making it a valuable tool in various research fields.
作用机制
The mechanism of action of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is based on its ability to bind to metal ions and to cross-link proteins and nucleic acids. When this compound binds to metal ions, it undergoes a conformational change that results in the emission of fluorescence. The cross-linking of proteins and nucleic acids by this compound has been shown to stabilize their interactions and to facilitate their study.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has several advantages for use in lab experiments, including its high solubility in water and other polar solvents, its ability to detect metal ions, and its ability to cross-link proteins and nucleic acids. However, this compound also has some limitations, including its complex synthesis process and the need for specialized equipment for its use.
未来方向
There are several future directions for the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane in scientific research. One area of research is the development of new fluorescent probes based on the this compound structure for the detection of other metal ions and biomolecules. Another area of research is the use of this compound as a therapeutic agent for the treatment of diseases related to oxidative stress. Additionally, the use of this compound as a cross-linking agent for the study of protein-protein and protein-DNA interactions may lead to new insights into the mechanisms of disease.
合成方法
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane can be synthesized using a multi-step reaction process that involves the condensation of two naphthalene sulfonate derivatives with a diazepane core. The synthesis of this compound is a complex process that requires advanced knowledge of organic chemistry and specialized equipment. The purity of the final product is critical for its use in scientific research.
科学研究应用
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. This compound has also been used as a cross-linking agent for proteins and nucleic acids, which has facilitated the study of protein-protein and protein-DNA interactions. Additionally, this compound has been used as a fluorescent tag for the imaging of live cells and tissues.
属性
IUPAC Name |
1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S2/c1-3-36-26-14-16-28(24-12-7-5-10-22(24)26)38(32,33)30-18-9-19-31(21-20-30)39(34,35)29-17-15-27(37-4-2)23-11-6-8-13-25(23)29/h5-8,10-17H,3-4,9,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUQBMYZWDQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

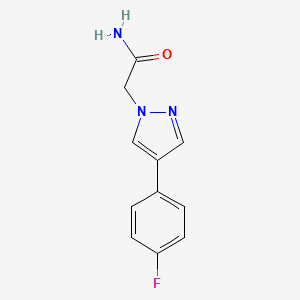
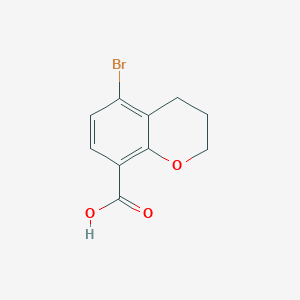
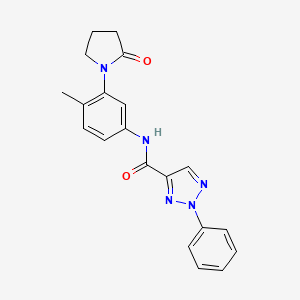
![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/no-structure.png)
![4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2687630.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2687632.png)
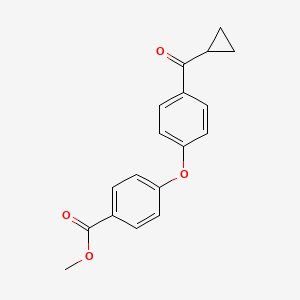

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
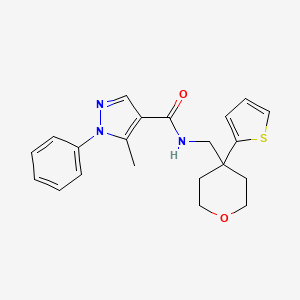
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2687640.png)
![4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole](/img/structure/B2687641.png)
